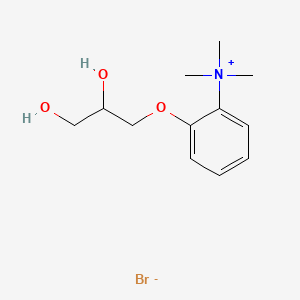
Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester is a chemical compound with a complex structure that includes both aromatic and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester typically involves the esterification of carbonic acid with (4-methoxyphenyl)methanol and 2,4,5-trichlorophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure complete conversion to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired ester from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohols and carbonic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., chlorine gas).
Major Products
Hydrolysis: (4-methoxyphenyl)methanol, 2,4,5-trichlorophenol, and carbonic acid.
Reduction: (4-methoxyphenyl)methanol and 2,4,5-trichlorophenol.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, (4-methoxyphenyl)methyl ester
- Carbonic acid, 2,4,5-trichlorophenyl ester
- Carbonic acid, (4-methoxyphenyl)methyl 3,4,5-trichlorophenyl ester
Uniqueness
Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester is unique due to the specific combination of the (4-methoxyphenyl)methyl and 2,4,5-trichlorophenyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple chlorine atoms on the aromatic ring enhances its electrophilic character, making it more reactive in substitution reactions.
Propiedades
| 23218-62-4 | |
Fórmula molecular |
C15H11Cl3O4 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C15H11Cl3O4/c1-20-10-4-2-9(3-5-10)8-21-15(19)22-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3 |
Clave InChI |
UDCSECKCIHHFRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
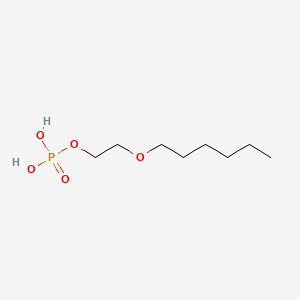
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
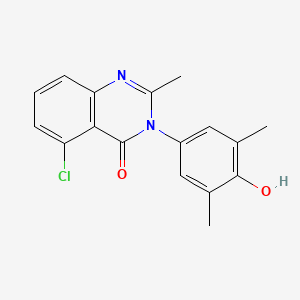
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
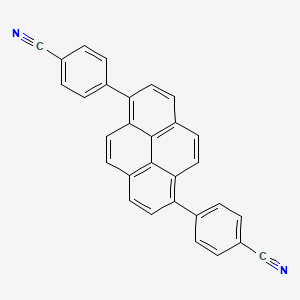
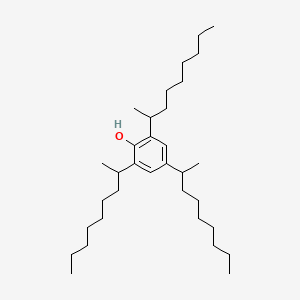

![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
